2-methoxy-N-(((1S,9aR)-octahydro-1H-quinolizin-1-yl)methyl)ethanamine
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Overview
Description
2-methoxy-N-(((1S,9aR)-octahydro-1H-quinolizin-1-yl)methyl)ethanamine is a complex organic compound with a unique structure that includes a quinolizidine ring system. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(((1S,9aR)-octahydro-1H-quinolizin-1-yl)methyl)ethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinolizidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group using a methylating agent such as methyl iodide.
Attachment of the Ethanamine Side Chain: This can be done through a reductive amination reaction, where an amine is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(((1S,9aR)-octahydro-1H-quinolizin-1-yl)methyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce primary or secondary amines.
Scientific Research Applications
2-methoxy-N-(((1S,9aR)-octahydro-1H-quinolizin-1-yl)methyl)ethanamine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its effects on biological systems could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 2-methoxy-N-(((1S,9aR)-octahydro-1H-quinolizin-1-yl)methyl)ethanamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(((1S,9aR)-octahydro-1H-quinolizin-1-yl)methyl)ethanamine
- 2-methoxy-N-(((1S,9aR)-octahydro-1H-quinolizin-1-yl)methyl)propanamine
- 2-methoxy-N-(((1S,9aR)-octahydro-1H-quinolizin-1-yl)methyl)butanamine
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes a quinolizidine ring and a methoxy group. This combination of features may confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-2-methoxyethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-16-10-7-14-11-12-5-4-9-15-8-3-2-6-13(12)15/h12-14H,2-11H2,1H3/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSABJTJKXWEJGZ-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1CCCN2C1CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC[C@@H]1CCCN2[C@@H]1CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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